molecular formula C17H15BrN2O4S2 B8527476 ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate

ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B8527476
M. Wt: 455.4 g/mol
InChI Key: SFFOEIPARYZYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as benzenesulfonamido, bromo, and ethyl ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the bromo and benzenesulfonamido groups. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The benzenesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate can be compared with other thienopyridine derivatives, such as:

Properties

Molecular Formula

C17H15BrN2O4S2

Molecular Weight

455.4 g/mol

IUPAC Name

ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H15BrN2O4S2/c1-3-24-17(21)14-10(2)19-16-12(9-13(18)25-16)15(14)20-26(22,23)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20)

InChI Key

SFFOEIPARYZYKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1NS(=O)(=O)C3=CC=CC=C3)C=C(S2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate (Description 66) (5.84 g, 18.53 mmol) in THF (110 mL) and DMF (55 mL) was added sodium tert-butoxide (4.45 g, 46.3 mmol) and benzenesulfonyl chloride (4.75 mL, 37.1 mmol). The resulting mixture was stirred at RT for 30 min. The reaction mixture was quenched with saturated ammonium chloride solution (ca. 150 mL) and extracted with DCM (80 mL×3). The combined organic layers were dried and concentrated. The residue was purified via normal phase chromatography, eluting with 0-30% ethyl acetate in DCM, to give the title compound (6.27 g). LCMS (A) m/z: 455/457 [M+1]+, Rt 1.35 min (acidic).
Quantity
5.84 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Two

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